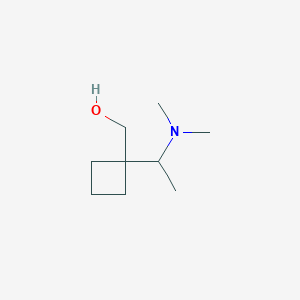
(1-(1-(Dimethylamino)ethyl)cyclobutyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(1-(Dimethylamino)ethyl)cyclobutyl)methanol: is an organic compound with the molecular formula C9H19NO and a molecular weight of 157.25 g/mol
Preparation Methods
The synthesis of (1-(1-(Dimethylamino)ethyl)cyclobutyl)methanol involves several steps. One common method includes the reaction of cyclobutanone with dimethylamine in the presence of a reducing agent to form the intermediate (1-(Dimethylamino)ethyl)cyclobutanone. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield this compound .
Chemical Reactions Analysis
(1-(1-(Dimethylamino)ethyl)cyclobutyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form different alcohol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Scientific Research Applications
(1-(1-(Dimethylamino)ethyl)cyclobutyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-(1-(Dimethylamino)ethyl)cyclobutyl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
(1-(1-(Dimethylamino)ethyl)cyclobutyl)methanol can be compared with other similar compounds, such as:
(1-(Methylamino)methyl cyclobutyl)methanol: This compound has a similar structure but with a methylamino group instead of a dimethylamino group.
(2,3,4-Trimethyl-cyclobutyl)methanol: This compound has additional methyl groups on the cyclobutyl ring.
(2-Benzoyl-cyclobutyl)-phenyl-methanone: This compound has a benzoyl group attached to the cyclobutyl ring .
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
[1-[1-(dimethylamino)ethyl]cyclobutyl]methanol |
InChI |
InChI=1S/C9H19NO/c1-8(10(2)3)9(7-11)5-4-6-9/h8,11H,4-7H2,1-3H3 |
InChI Key |
ZNMBKBHPMXNIPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1(CCC1)CO)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,5-Dimethyl-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B13334363.png)
![(R)-(6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol](/img/structure/B13334368.png)
![Tert-butyl 2-(aminomethyl)-5,7-dihydropyrrolo[3,4-B]pyridine-6-carboxylate](/img/structure/B13334371.png)
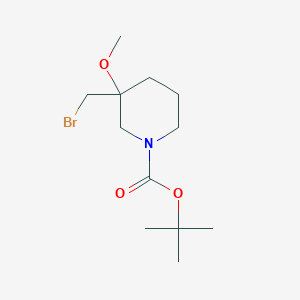
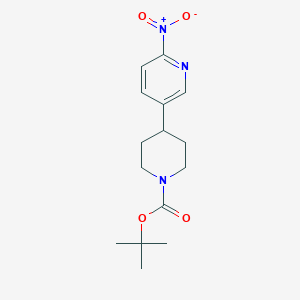
![(2-Methoxyethyl)[1-(pyridin-3-YL)ethyl]amine](/img/structure/B13334378.png)
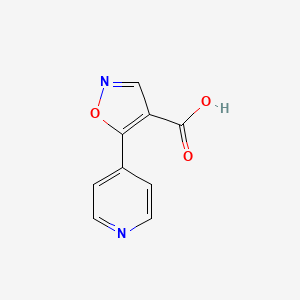
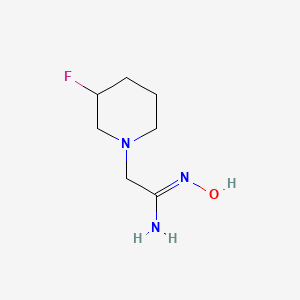
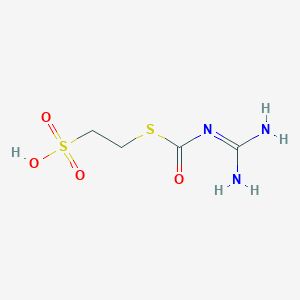
![7'-Methoxy-2',3'-dihydrospiro[azetidine-3,1'-indene]](/img/structure/B13334405.png)
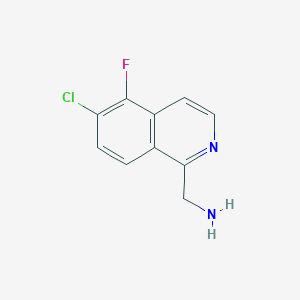

![2-{[(3,5-Dimethylphenyl)methyl]amino}propane-1,3-diol](/img/structure/B13334426.png)
